methyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate
CAS No.: 1252854-68-4
Cat. No.: VC6620448
Molecular Formula: C23H18FN3O5S
Molecular Weight: 467.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1252854-68-4 |
|---|---|
| Molecular Formula | C23H18FN3O5S |
| Molecular Weight | 467.47 |
| IUPAC Name | methyl 4-[[2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C23H18FN3O5S/c1-32-22(30)15-4-8-17(9-5-15)25-19(28)13-26-18-10-11-33-20(18)21(29)27(23(26)31)12-14-2-6-16(24)7-3-14/h2-11,20H,12-13H2,1H3/p+1 |
| Standard InChI Key | HQRWBAQLIOVKGR-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituents
The compound’s structure centers on a thieno[3,2-d]pyrimidine system, a bicyclic framework merging thiophene and pyrimidine rings. The pyrimidine ring is substituted at position 3 with a 4-fluorophenylmethyl group and at positions 2 and 4 with ketone functionalities. An acetamido benzoate methyl ester is appended via a methylene bridge at position 1, creating a multifunctionalized architecture . This arrangement enhances molecular interactions with biological targets, as evidenced by analogous thienopyrimidines.
Molecular Properties
Key computed properties include a moderate lipophilicity (XLogP3-AA = 2.6), one hydrogen bond donor, and seven hydrogen bond acceptors, suggesting balanced solubility and membrane permeability . The presence of seven rotatable bonds indicates conformational flexibility, which may influence binding kinetics .
Table 1: Computed Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H18FN3O5S |
| Molecular Weight | 468.5 g/mol |
| XLogP3-AA | 2.6 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 7 |
| Exact Mass | 468.1029 Da |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound likely follows multistep protocols common to thienopyrimidine derivatives. A plausible route involves:
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Core Formation: Condensation of 3-aminothiophene-2-carboxylate with urea or thiourea derivatives to construct the pyrimidine ring.
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Substituent Introduction: Alkylation at position 3 using 4-fluorobenzyl bromide, followed by oxidation to install the dioxo groups.
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Acetamido Benzoate Conjugation: Coupling the thienopyrimidine intermediate with methyl 4-(2-aminoacetamido)benzoate via amide bond formation .
Catalysts such as palladium or acid/base mediators may optimize yields, though specific conditions remain undisclosed in public databases.
Reactivity Profile
The compound’s reactivity is governed by its functional groups:
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Amide Bond: Susceptible to hydrolysis under acidic or basic conditions, potentially generating bioactive metabolites.
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Ketones: May undergo nucleophilic addition or reduction, offering avenues for structural diversification.
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Thiophene Ring: Capable of electrophilic substitution, though electron-withdrawing substituents may deactivate it .
| Compound Class | Target | Activity |
|---|---|---|
| 6-(4-Fluorobenzyl) derivatives | VDAC1 | Apoptosis inhibition |
| Thieno[3,2-d]pyrimidin-4-ones | CD73 | Enzyme inhibition |
| 4-Aminobenzoate conjugates | Topoisomerase II | DNA intercalation |
Future Directions and Research Opportunities
Structural Optimization
Modifying the acetamido linker’s length or substituting the benzoate ester with bioisosteres (e.g., carboxylate) could enhance bioavailability. Introducing electron-donating groups on the phenyl ring may further modulate electronic properties.
Target Validation
Comprehensive profiling against kinase panels and apoptosis-related proteins is warranted to identify primary targets. Computational docking studies using the compound’s 3D structure (PubChem CID 75255393) could predict binding modes .
Analytical Characterization
Advanced techniques like X-ray crystallography and high-resolution NMR are essential to resolve structural ambiguities and confirm synthetic fidelity. Mass spectrometry can elucidate metabolic pathways in vitro.
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